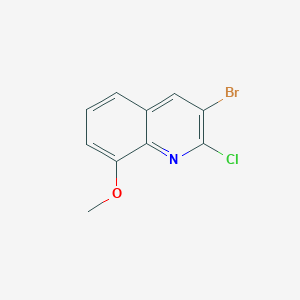

3-Bromo-2-chloro-8-methoxyquinoline

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H7BrClNO |

|---|---|

Poids moléculaire |

272.52 g/mol |

Nom IUPAC |

3-bromo-2-chloro-8-methoxyquinoline |

InChI |

InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-5-7(11)10(12)13-9(6)8/h2-5H,1H3 |

Clé InChI |

VOUVDGSUVOSKOB-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC2=CC(=C(N=C21)Cl)Br |

Origine du produit |

United States |

Synthetic Methodologies for 3 Bromo 2 Chloro 8 Methoxyquinoline

Retrosynthetic Disconnections and Precursor Identification for 3-Bromo-2-chloro-8-methoxyquinoline

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. actascientific.com For this compound, several logical disconnections can be envisioned.

A primary disconnection strategy involves the sequential removal of the halogen substituents and the methoxy (B1213986) group. The carbon-bromine and carbon-chlorine bonds can be disconnected via electrophilic halogenation reactions. The methoxy group can be traced back to a hydroxyl group, suggesting an etherification step. This leads to a key precursor, 2,3-dihalo-8-hydroxyquinoline, which in turn can be derived from 8-hydroxyquinoline (B1678124).

Another retrosynthetic approach considers the formation of the quinoline (B57606) ring itself. Classic quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer reactions could be adapted. thieme-connect.com For instance, a Friedländer-type condensation could involve the reaction of a suitably substituted 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This would necessitate the synthesis of a precursor like 2-amino-3-methoxyphenylacetaldehyde or a related derivative, which already contains the methoxy group at the desired position.

Direct Synthetic Pathways to this compound

Direct synthetic pathways to this compound would ideally involve the sequential and regioselective introduction of the bromo, chloro, and methoxy functionalities onto a quinoline scaffold.

Regioselective Halogenation Strategies for Quinoline Derivatives

The regioselective halogenation of quinolines is a well-established but often challenging field. The electronic nature and position of existing substituents on the quinoline ring heavily influence the position of subsequent electrophilic attack.

For the synthesis of this compound, starting from 8-methoxyquinoline (B1362559), the introduction of the halogens at the 2- and 3-positions is required. Direct halogenation of 8-methoxyquinoline typically leads to substitution on the benzene (B151609) ring, particularly at the 5- and 7-positions, due to the directing effect of the methoxy and the nitrogen atom. acgpubs.orgresearchgate.net Therefore, a more controlled approach is necessary.

One strategy involves the N-oxidation of the quinoline ring. The resulting quinoline N-oxide can then undergo regioselective halogenation at the 2-position using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Subsequent bromination at the 3-position can be achieved using various brominating agents, although controlling the regioselectivity can be complex. The use of N-halosuccinimides (NCS and NBS) in solvents like hexafluoroisopropanol (HFIP) has been shown to be effective for the regioselective halogenation of various arenes and heterocycles under mild conditions. organic-chemistry.org

Another approach is the electrophilic cyclization of N-(2-alkynyl)anilines, which can provide 3-iodo- or 3-selenoquinolines that could potentially be converted to the desired 3-bromo derivative. acs.org

Etherification Protocols for Methoxy Group Introduction at the C-8 Position

The introduction of the methoxy group at the C-8 position is typically achieved through the etherification of an 8-hydroxyquinoline precursor. The Williamson ether synthesis is a common method, involving the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by reaction with an electrophilic methylating agent like methyl iodide or dimethyl sulfate.

For a substrate that is already halogenated, such as a 3-bromo-2-chloro-8-hydroxyquinoline, the choice of base and reaction conditions is crucial to avoid unwanted side reactions, such as nucleophilic aromatic substitution of the halogens. A mild base like potassium carbonate or cesium carbonate is often preferred. Phase-transfer catalysis can also be employed to facilitate the reaction.

Convergent and Divergent Synthetic Routes to this compound

Convergent and divergent syntheses offer strategic advantages in building molecular complexity. wpmucdn.comorganic-chemistry.orgrsc.orgnih.gov

A convergent approach to this compound might involve the synthesis of two key fragments that are then coupled together. For example, a dihalogenated aromatic precursor could be coupled with a fragment that forms the pyridine (B92270) ring of the quinoline system.

A divergent strategy could start from a common intermediate that is then elaborated into a variety of substituted quinolines, including the target compound. For instance, a 2-chloro-8-methoxyquinoline (B1587709) could be synthesized and then subjected to various halogenation conditions to introduce the bromine at the 3-position. This approach allows for the generation of a library of related compounds for further studies. wpmucdn.comrsc.org

Synthesis of Key Halogenated Methoxyquinoline Intermediates Preceding this compound

The synthesis of key halogenated methoxyquinoline intermediates is a critical step in many potential routes to the final product.

One such key intermediate could be 2-chloro-8-methoxyquinoline . This can be prepared from 8-methoxy-2-quinolone by treatment with a chlorinating agent like phosphorus oxychloride. 8-methoxy-2-quinolone itself can be synthesized through various methods, including the cyclization of appropriate acyclic precursors.

Another important intermediate is 3-bromo-8-methoxyquinoline . This could potentially be synthesized by the direct, regioselective bromination of 8-methoxyquinoline, although this is challenging. A more controlled method would be the cyclization of a precursor that already contains the bromine atom in the correct position.

The synthesis of 5-bromo-8-methoxyquinoline (B186703) has been reported with high yield by the direct bromination of 8-methoxyquinoline in chloroform. acgpubs.orgresearchgate.net While not the target isomer, this highlights the feasibility of direct halogenation on the 8-methoxyquinoline system, and with careful selection of reagents and conditions, the formation of the 3-bromo isomer might be achievable.

The synthesis of 8-bromo-2,4-dichloro-7-methoxy-quinoline has also been described, starting from 2,4-dichloro-7-methoxy quinoline. google.com This demonstrates that multi-halogenated methoxyquinolines can be prepared, providing a potential scaffold for further functionalization.

Reaction Optimization and Yield Enhancement in the Synthesis of this compound

Optimizing reaction conditions is paramount for achieving high yields and purity of the final product, especially in multi-step syntheses. nih.govresearchgate.net Key parameters to consider for the synthesis of this compound include the choice of solvents, temperature, reaction time, and the nature of catalysts and reagents.

For halogenation steps, the reactivity of the halogenating agent and the solvent can have a profound impact on regioselectivity and yield. For example, the use of milder halogenating agents or the addition of catalysts can help to control the reaction and minimize the formation of byproducts. rsc.orgrsc.orgnih.govrsc.org Iron(III)-catalyzed halogenation has been shown to be effective for the regioselective halogenation of 8-amidoquinolines in water, suggesting that metal catalysis could be a viable strategy. mdpi.com

In etherification reactions, the choice of base and solvent is critical to ensure complete conversion without promoting side reactions. The use of microwave irradiation has been shown to accelerate many organic reactions and can be a valuable tool for optimizing the synthesis of quinoline derivatives. actascientific.com

Reactivity and Chemical Transformations of 3 Bromo 2 Chloro 8 Methoxyquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2 and C-3 Positions of 3-Bromo-2-chloro-8-methoxyquinoline

Nucleophilic aromatic substitution (SNAr) on the quinoline (B57606) core is a key transformation. The electron-withdrawing effect of the ring nitrogen atom significantly acidifies the C-H bonds and activates the ring towards nucleophilic attack, particularly at the C-2 and C-4 positions. In this compound, the C-2 position is highly activated and is the primary site for SNAr reactions.

The generally accepted mechanism proceeds through a two-step addition-elimination pathway. libretexts.orglibretexts.org A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the halide ion restores the aromaticity of the ring. libretexts.org

For SNAr reactions, the reactivity of the leaving group is often inversely related to its electronegativity, with fluoride (B91410) being the best leaving group and iodide the worst. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by a more electron-withdrawing halogen that polarizes the C-X bond. youtube.com Between the chlorine at C-2 and the bromine at C-3, the C-2 position is electronically favored for nucleophilic attack due to its proximity to the ring nitrogen. Consequently, nucleophiles will selectively displace the chloride at the C-2 position. For instance, in a similar system, 3-benzyl-6-bromo-2-chloroquinoline (B1442986) reacts with sodium methoxide (B1231860) to exclusively yield the 2-methoxy derivative, demonstrating the higher reactivity of the C-2 chloro group. google.com

Table 1: Regioselectivity in SNAr Reactions

| Position | Halogen | Electronic Activation | Expected Reactivity | Product of Reaction with Nu- |

|---|---|---|---|---|

| C-2 | Chlorine | High (α to ring nitrogen) | High | 2-Nu-3-bromo-8-methoxyquinoline |

| C-3 | Bromine | Low | Low | (Generally unreactive under SNAr conditions) |

Electrophilic Aromatic Substitution (EAS) Patterns on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) reactions on the quinoline ring are governed by the competing effects of the activating and deactivating groups. The pyridine (B92270) ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which makes it behave similarly to a nitro-substituted benzene (B151609) ring. reddit.com Therefore, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring. reddit.com

In this compound, the substituents on the pyridine ring (bromo and chloro) are deactivating. The dominant directing group is the powerful activating methoxy (B1213986) group (-OCH₃) at the C-8 position. As an ortho-, para-director, the methoxy group directs incoming electrophiles to the C-5 and C-7 positions. Research on the bromination of 8-methoxyquinoline (B1362559) has shown that the reaction yields 5-bromo-8-methoxyquinoline (B186703) as the primary product, highlighting the strong directing influence of the methoxy group to the C-5 position. acgpubs.org Thus, for this compound, electrophilic attack is anticipated to occur selectively on the benzene portion of the molecule, primarily at C-5 and to a lesser extent at C-7. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Groups' Influence | Predicted Reactivity |

|---|---|---|

| C-5 | Para to activating -OCH₃ group | Major site of substitution |

| C-7 | Ortho to activating -OCH₃ group | Minor site of substitution |

| Pyridine Ring (C-4, C-6) | Deactivated by nitrogen and halogens | Generally unreactive |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they are central to the diversification of the this compound scaffold. rhhz.net The differential reactivity of the bromine and chlorine substituents is key to achieving selective functionalization.

The Suzuki-Miyaura coupling reaction, which typically uses a palladium catalyst to couple an organoboron reagent with a halide, is a widely employed method for forming biaryl and other C-C bonds. libretexts.orgnih.gov The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl. libretexts.org

This reactivity difference allows for the selective functionalization of this compound. The C-3 bromine atom is significantly more reactive than the C-2 chlorine atom under standard Suzuki-Miyaura conditions. This enables the selective coupling of an aryl or vinyl boronic acid at the C-3 position while leaving the C-2 chlorine atom intact for subsequent transformations. By modifying the reaction conditions, such as using more active catalyst systems composed of specialized phosphine (B1218219) ligands, coupling at the less reactive C-2 chloro position can also be achieved, often after the C-3 position has already been functionalized. organic-chemistry.org This stepwise approach allows for the controlled and sequential introduction of different substituents.

Table 3: Selective Suzuki-Miyaura Coupling Strategies

| Target Position | Halogen | Relative Reactivity | Typical Conditions | Product |

|---|---|---|---|---|

| C-3 | Bromine | High | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C | 2-chloro-8-methoxy-3-arylquinoline |

| C-2 | Chlorine | Low | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110°C | 3-bromo-8-methoxy-2-arylquinoline (if C-3 is protected) or 2,3-diaryl-8-methoxyquinoline (sequential) |

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be employed to diversify the this compound core, again exploiting the differential reactivity of the C-Br and C-Cl bonds.

Sonogashira Coupling: This palladium/copper-catalyzed reaction couples terminal alkynes with aryl halides. It would proceed selectively at the C-3 bromo position under standard conditions to install an alkynyl substituent.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It offers a direct route to aminoquinolines, which are important pharmacophores. Selective amination at the C-3 position is expected.

Stille Coupling: This reaction utilizes organotin reagents and a palladium catalyst. While effective, the toxicity of the tin reagents has made it less popular than the Suzuki coupling. libretexts.org

Negishi Coupling: This reaction involves the use of organozinc reagents and is also a powerful C-C bond-forming tool. rhhz.net

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups at specific positions.

Functional Group Interconversions and Derivatization Strategies on this compound

The bromine and chlorine atoms on the quinoline ring can be converted into other functional groups through various non-coupling reactions. These transformations provide alternative pathways for molecular diversification.

One notable example is the conversion of an aryl bromide to a nitrile group. This can be achieved by heating the bromo-substituted compound with a cyanide source, such as copper(I) cyanide, in a reaction known as the Rosenmund-von Braun reaction. For instance, 2- and 3-bromoquinolines have been successfully converted to their corresponding 2- and 3-cyanoquinolines. researchgate.net This strategy could be applied to selectively convert the C-3 bromo substituent of this compound into a cyano group.

Another potential transformation is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. This can be useful for removing a halogen after it has served its purpose as a directing group or a site for a specific reaction.

Furthermore, under specific conditions, halide exchange reactions, such as the Finkelstein reaction, could potentially be used, although this is more common for alkyl halides. vanderbilt.edu

Reactions at the Methoxy Group

The methoxy group at the C8 position of this compound represents a key site for chemical modification, primarily through O-demethylation. This reaction converts the methyl ether to the corresponding phenol (B47542), 3-bromo-2-chloroquinolin-8-ol, a valuable intermediate for further functionalization. The conversion of an aromatic methoxy group to a hydroxyl group is a common transformation in organic synthesis, though it often requires robust reaction conditions due to the stability of the aryl methyl ether linkage. chem-station.com

Several established methods for O-demethylation of aromatic ethers can be applied, each with its own mechanistic pathway and required conditions.

Using Strong Brønsted Acids: Reagents such as 47% hydrobromic acid (HBr) are frequently used for cleaving aryl methyl ethers. The reaction mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group by the bromide ion (SN2 reaction), yielding the phenol and bromomethane. chem-station.com This method typically requires high temperatures, often around 130°C, and acetic acid may be used as a co-solvent to improve substrate solubility. chem-station.com

Using Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃) are highly effective for ether cleavage, often at much lower temperatures than HBr. The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by intramolecular or intermolecular transfer of a bromide to the methyl group. Aluminum chloride (AlCl₃) is another Lewis acid used for this purpose, although it is generally less reactive than BBr₃. chem-station.com

Using Nucleophilic Reagents: Alkyl thiols, such as ethanethiol (B150549) (EtSH), can be used for demethylation under basic conditions (e.g., with sodium hydroxide). chem-station.com This method offers an alternative that avoids the use of strong acids.

Table 1: Potential O-Demethylation Reactions

| Reagent(s) | General Conditions | Expected Product |

| Hydrobromic Acid (HBr) | Heating (e.g., ~130°C), optionally with acetic acid as co-solvent. chem-station.com | 3-Bromo-2-chloroquinolin-8-ol |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., dichloromethane), often at low temperatures (e.g., -78°C to room temp.). | 3-Bromo-2-chloroquinolin-8-ol |

| Aluminum Chloride (AlCl₃) | Heating in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724). chem-station.com | 3-Bromo-2-chloroquinolin-8-ol |

| Ethanethiol (EtSH) / NaOH | Basic conditions, heating. chem-station.com | 3-Bromo-2-chloroquinolin-8-ol |

Exploration of Quinoline Nitrogen Reactivity

The lone pair of electrons on the sp²-hybridized nitrogen atom of the quinoline ring imparts basic and nucleophilic character. researchgate.net This allows for a range of chemical transformations directly involving the nitrogen, including reactions with electrophiles to form salts or N-oxides.

N-Alkylation and Quaternization

Like other quinolines and pyridine-like heterocycles, the nitrogen atom in this compound can act as a nucleophile and react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary quinolinium salts. quimicaorganica.orgpharmaguideline.com This reaction converts the neutral quinoline into a positively charged quinolinium ion. The formation of these salts can significantly alter the electronic properties and solubility of the molecule. The synthesis of benzo[c]quinoline quaternary salts has been shown to be a key step for further derivatization. nih.gov

N-Oxide Formation

The quinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved by treating the quinoline with an oxidizing agent, most commonly a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.netbme.hu The formation of the N-oxide has profound effects on the reactivity of the quinoline ring system. The N-oxide group is highly polar and can act as a hydrogen bond acceptor. thieme-connect.de Furthermore, it activates the C2 and C4 positions for nucleophilic attack and can facilitate subsequent functionalization reactions at these sites. beilstein-journals.org For instance, quinoline N-oxides can undergo deoxygenative C2-heteroarylation. beilstein-journals.org

Table 2: Potential Reactions at the Quinoline Nitrogen

| Reaction Type | Reagent(s) | General Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Typically in an organic solvent at room temperature or with gentle heating. quimicaorganica.org | 3-Bromo-2-chloro-8-methoxy-1-methylquinolinium iodide |

| N-Oxidation | m-CPBA or H₂O₂/Acetic Acid | Reaction in a suitable solvent like dichloromethane or acetic acid. bme.hu | This compound N-oxide |

Spectroscopic and Structural Characterization of 3 Bromo 2 Chloro 8 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural analysis of organic compounds. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR offers a precise map of the molecular framework.

Proton (¹H) NMR Spectral Assignment

The ¹H NMR spectrum of 3-Bromo-2-chloro-8-methoxyquinoline is characterized by signals from the aromatic protons and the methoxy (B1213986) group. The electronic environment created by the electron-withdrawing bromo and chloro substituents and the electron-donating methoxy group dictates the chemical shifts (δ) of the protons on the quinoline (B57606) core. The proton at the C4 position is anticipated to appear as a distinct singlet, owing to the lack of adjacent proton-proton coupling. The protons on the carbocyclic ring (positions C5, C6, and C7) will present as a coupled system, likely as doublets and a triplet, reflecting their neighboring relationships. The three protons of the methoxy group are expected to resonate as a sharp singlet at a relatively upfield position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 8.1 - 8.3 | Singlet |

| H-5 | 7.6 - 7.8 | Doublet |

| H-6 | 7.2 - 7.4 | Triplet |

| H-7 | 7.0 - 7.2 | Doublet |

| OCH₃ | 3.9 - 4.1 | Singlet |

Carbon-13 (¹³C) NMR Spectral Assignment

The ¹³C NMR spectrum complements the proton NMR data by providing insights into the carbon backbone of the molecule. Each unique carbon atom within this compound will produce a separate signal. The chemical shifts of these carbons are determined by their hybridization state and the electronic influence of nearby substituents. The carbons directly attached to the electronegative chlorine and bromine atoms (C2 and C3) will be significantly deshielded, causing them to appear at lower field values. Conversely, the methoxy carbon will be found at a higher field. The remaining aromatic carbons will resonate within the expected range for quinoline systems, with their precise shifts modulated by the substituent pattern.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 149 - 152 |

| C3 | 118 - 121 |

| C4 | 138 - 141 |

| C4a | 144 - 146 |

| C5 | 128 - 130 |

| C6 | 124 - 126 |

| C7 | 115 - 117 |

| C8 | 154 - 156 |

| C8a | 139 - 142 |

| OCH₃ | 56 - 58 |

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling pathways. In the case of this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons on the benzene (B151609) portion of the ring system (H-5, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons to their directly attached carbons. It would be used to definitively assign the carbon signals for C4, C5, C6, and C7 by linking them to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons separated by two or three bonds. HMBC is critical for identifying quaternary carbons and piecing together the molecular puzzle. Key correlations would be expected from the methoxy protons to C8 and from the H-4 proton to carbons C2, C3, and C4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This is particularly useful for confirming the regiochemistry of substitution. For instance, a NOESY correlation between the methoxy protons and the H-7 proton would provide strong evidence for the placement of the methoxy group at the C8 position.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary methods that probe the vibrational modes of a molecule. The resulting spectra display characteristic bands corresponding to the stretching and bending of specific chemical bonds. For this compound, the spectra would be expected to show:

Aromatic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretching vibrations typically appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching of the methoxy group in the 2950-2850 cm⁻¹ range.

A strong C-O stretching band for the methoxy ether linkage, anticipated around 1250-1200 cm⁻¹.

C-Cl and C-Br stretching vibrations at lower frequencies, generally in the 800-550 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. This precision allows for the confident determination of its elemental formula (C₁₀H₇BrClNO). A key feature in the mass spectrum would be the characteristic isotopic pattern of the molecular ion peak, resulting from the natural abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature serves as a definitive confirmation of the presence of one bromine and one chlorine atom in the molecule. Analysis of the fragmentation patterns would likely reveal the loss of substituents such as Br, Cl, and CH₃, as well as cleavage of the quinoline ring, further corroborating the proposed structure.

Hyphenated Techniques (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool in the analysis of synthetic compounds, offering both separation and identification capabilities in a single, rapid analysis. rsc.org For a compound like this compound, LC-MS is the gold standard for verifying its successful synthesis, assessing its purity, and confirming its molecular weight.

In a typical LC-MS analysis, a small amount of the synthesized product is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The HPLC column, often a reversed-phase column such as a C18, separates the target compound from any unreacted starting materials, byproducts, or other impurities. fishersci.com The separated components then enter the mass spectrometer.

The mass spectrometer ionizes the molecules, and for this compound, electrospray ionization (ESI) in positive mode would be a common choice, generating the protonated molecule [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The presence of bromine and chlorine atoms imparts a distinctive isotopic pattern in the mass spectrum, which serves as a clear indicator of the compound's identity. researchgate.netnih.gov The unique isotopic signature of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) and chlorine (approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl) results in a characteristic cluster of peaks for the molecular ion, providing a high degree of confidence in the elemental composition.

The purity of the sample is determined from the liquid chromatogram by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks. Modern LC-MS systems can provide purity assessments with a high degree of accuracy.

Table 1: Representative LC-MS Parameters for Analysis of Halogenated Quinolines

| Parameter | Value |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1-5 µL |

| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Range | m/z 100-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of conjugated systems, such as the quinoline ring in this compound. The absorption of UV-Vis radiation by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic transitions.

The UV-Vis spectrum of a quinoline derivative is typically characterized by multiple absorption bands corresponding to π → π* and n → π* transitions. researchgate.netresearchgate.net The quinoline core itself gives rise to strong absorptions in the UV region. The presence of substituents on the quinoline ring, such as the bromo, chloro, and methoxy groups in this compound, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), provide valuable information about the electronic effects of the substituents. For instance, the methoxy group, being an electron-donating group, is expected to cause a bathochromic shift. google.com

The UV-Vis spectrum can be recorded by dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or cyclohexane, and measuring the absorbance as a function of wavelength. google.com

Table 2: Expected UV-Vis Absorption Maxima for Substituted Quinolines

| Transition Type | Approximate Wavelength Range (nm) | Notes |

|---|---|---|

| π → π* | 250-350 | These are typically strong absorptions and are characteristic of the aromatic quinoline system. Multiple bands may be observed. |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While LC-MS and UV-Vis spectroscopy provide information about the identity, purity, and electronic properties of a molecule, X-ray crystallography offers an unparalleled, definitive view of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal is grown, the diffraction data can be used to determine the precise spatial arrangement of every atom in the molecule, including bond lengths, bond angles, and torsional angles. This provides an unambiguous confirmation of the connectivity and stereochemistry of the compound.

Although specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 3-bromomethyl-2-chloro-quinoline, provides insight into the expected molecular geometry. ansfoundation.org In such structures, the quinoline ring system is found to be essentially planar. The substituents will have specific orientations relative to this plane. The crystal packing is stabilized by various intermolecular interactions, which can include van der Waals forces and potentially halogen bonding.

Table 3: Representative Crystallographic Data for a Related Substituted Quinoline

| Parameter | Example Value (for 3-bromomethyl-2-chloro-quinoline) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 6.587(2) Å, b = 7.278(3) Å, c = 10.442(3) Å |

| α = 83.59(3)°, β = 75.42(2)°, γ = 77.39(3)° | |

| Volume | 471.9(3) ų |

| Z (molecules per unit cell) | 2 |

| Final R-value | 0.0734 |

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Chloro 8 Methoxyquinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. ijcce.ac.ir By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 3-Bromo-2-chloro-8-methoxyquinoline.

Theoretical calculations for related quinoline (B57606) derivatives, such as 3-benzyl-6-bromo-2-chloroquinoline (B1442986), have shown that DFT methods can accurately predict molecular structures that are in good agreement with experimental data from X-ray diffraction. tandfonline.com For this compound, the optimized geometry would likely show a nearly planar quinoline ring system. nih.gov The methoxy (B1213986) group at the 8-position may exhibit some rotational freedom, and conformational analysis would be necessary to identify the most stable rotamer.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-N-C Bond Angle | ~117° |

| Dihedral angle of Methoxy Group | Variable |

Note: These are predicted values based on related structures and general DFT calculations. Actual values would require a specific DFT calculation for this molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of electron-withdrawing bromine and chlorine atoms and the electron-donating methoxy group would significantly influence the energies of the FMOs. DFT calculations would allow for the visualization of the HOMO and LUMO, showing their distribution across the molecule and predicting the most likely sites for electrophilic and nucleophilic attack. Studies on similar compounds have shown that such analyses are critical for understanding reactivity. tandfonline.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

Note: These are estimated values. The actual HOMO-LUMO gap would be determined by specific DFT calculations.

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the characterization of new compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated. This is particularly useful for complex molecules like this compound, where the signals in the experimental spectrum may be difficult to assign unambiguously. The accuracy of these predictions can be further improved by using appropriate solvent models. nih.gov

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. researchgate.netnih.gov These calculations can help in the assignment of the observed vibrational modes and provide a deeper understanding of the molecular structure and bonding. researchgate.net For this compound, the calculated vibrational spectrum would show characteristic peaks for the quinoline ring, as well as for the C-Br, C-Cl, and C-O stretching and bending vibrations.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Range |

| ¹H NMR Chemical Shifts | 7.0 - 8.5 ppm (aromatic), ~4.0 ppm (methoxy) |

| ¹³C NMR Chemical Shifts | 110 - 160 ppm |

| C-Cl Vibrational Frequency | 600 - 800 cm⁻¹ |

| C-Br Vibrational Frequency | 500 - 600 cm⁻¹ |

Note: These are general predictions. Precise values would be obtained from specific DFT calculations.

Quantum Chemical Calculations for Mechanistic Pathways

Beyond static properties, quantum chemical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is invaluable for understanding the feasibility and kinetics of a particular reaction. For instance, in nucleophilic substitution reactions, where the bromine or chlorine atoms are displaced, quantum chemical calculations could elucidate whether the reaction proceeds via an SNAr mechanism and predict the regioselectivity of the attack.

Molecular Modeling and Docking Studies for Chemical Interactions

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule with a larger macromolecule, such as a protein or a nucleic acid. researchgate.netderpharmachemica.com These methods are central to computer-aided drug design. researchgate.netnih.gov If this compound were to be investigated for potential biological activity, molecular docking studies would be performed to predict its binding affinity and mode of interaction with a specific biological target. mdpi.com

The process involves generating a 3D model of the ligand (this compound) and docking it into the active site of the target protein. A scoring function is then used to estimate the binding energy and rank different binding poses. These studies could provide initial insights into the potential of this compound as a therapeutic agent and guide further experimental investigations. nih.gov

Quantitative Structure-Property Relationship (QSPR) Analyses in a Chemical Context

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular property of interest. In a chemical context, this could be a physical property like boiling point or a chemical property like reactivity.

For a series of related quinoline derivatives, including this compound, a QSPR model could be developed to predict a specific property based on a set of calculated molecular descriptors. These descriptors, which can be derived from DFT calculations, include electronic properties (e.g., HOMO-LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. The resulting QSPR model could then be used to predict the properties of new, unsynthesized quinoline derivatives, thereby accelerating the discovery of compounds with desired characteristics.

Advanced Applications and Research Trajectories for 3 Bromo 2 Chloro 8 Methoxyquinoline in Chemical Sciences

Design and Synthesis of Complex Molecular Architectures Featuring the 3-Bromo-2-chloro-8-methoxyquinoline Scaffold

The this compound scaffold is an exemplary building block for constructing complex molecular architectures due to the differential reactivity of its halogen substituents. The chlorine atom at the C2 position and the bromine atom at the C3 position serve as orthogonal synthetic handles for a variety of cross-coupling reactions. This allows for the sequential and regioselective introduction of diverse functional groups, a key strategy in modern synthetic chemistry.

Research on analogous 2-chloro and 3-bromo quinoline (B57606) systems demonstrates the potential of this scaffold. Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are particularly effective. For instance, the C2-chloro position is highly susceptible to Suzuki coupling with various aryl and heteroaryl boronic acids. This reaction is often conducted in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. Following the modification at C2, the C3-bromo position can then be subjected to a second, different coupling reaction, enabling the creation of highly substituted, three-dimensional molecules with precise structural control.

The reactivity of related compounds suggests that 2-chloroquinoline-3-carbaldehydes can undergo Sonogashira coupling with alkyne derivatives, indicating that the C2 position of this compound could similarly be functionalized with alkynyl groups. rsc.org This would be followed by further transformation of the bromo-substituent, leading to complex, non-planar structures. The 8-methoxy group, through its electronic-donating nature, can influence the reactivity of the quinoline ring, potentially affecting reaction rates and yields.

Table 1: Potential Cross-Coupling Reactions on the this compound Scaffold

| Position | Halogen | Potential Coupling Reaction | Reagents/Catalyst (by analogy) | Resulting Structure |

| C2 | Chloro | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-3-bromo-8-methoxyquinoline |

| C2 | Chloro | Sonogashira Coupling | Terminal alkyne, [PdCl₂(PPh₃)₂], CuI | 2-Alkynyl-3-bromo-8-methoxyquinoline |

| C3 | Bromo | Heck Coupling | Alkene, Pd catalyst, base | 3-Alkenyl-2-chloro-8-methoxyquinoline |

| C3 | Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand | 3-Amino-2-chloro-8-methoxyquinoline |

Exploration of this compound as a Precursor for Novel Heterocyclic Systems

The dual halogenation of this compound makes it an ideal precursor for the synthesis of novel, fused heterocyclic systems. The strategic placement of the bromo and chloro groups allows for intramolecular cyclization reactions or sequential intermolecular reactions to build new rings onto the quinoline core.

Drawing from studies on related 2-chloroquinoline-3-carbaldehydes and 3-bromoquinoline-2(1H)-thiones, several synthetic pathways can be envisioned. For example, nucleophilic substitution of the C2-chloro group followed by a subsequent reaction involving the C3-bromo position can lead to the formation of fused five- or six-membered rings. rsc.org

One potential application is in the synthesis of thieno[2,3-b]quinolines. By first converting the C2-chloro group to a thioether and then performing an intramolecular cyclization that utilizes the C3-bromo position, a thiophene (B33073) ring can be fused to the quinoline scaffold. Similarly, reactions with bifunctional nucleophiles can be used to construct a variety of other heterocyclic systems. For example, reaction with an aminothiol (B82208) could lead to the formation of a thiazolo[4,5-b]quinoline derivative. The versatility of 2-chloroquinoline-3-carbaldehydes in constructing fused systems like pyrazolo[3,4-b]quinolines further underscores the potential of its 3-bromo analog. nih.gov

Table 2: Potential Fused Heterocyclic Systems from this compound

| Reagent(s) | Intermediate Step | Cyclization Strategy | Resulting Heterocycle |

| 1. Hydrazine | Nucleophilic substitution at C2 | Intramolecular N-arylation at C3 | Pyrazolo[3,4-b]quinoline |

| 1. 2-Aminophenol | Nucleophilic substitution at C2 | Intramolecular O-arylation at C3 | Benzoxazino[b]quinoline |

| 1. Sodium Hydrosulfide 2. Halo-ketone | S-alkylation | Intramolecular cyclization | Thieno[2,3-b]quinoline |

| 1. Formamide | Nucleophilic substitution and condensation | Intramolecular cyclization | Pyrrolo[3,4-b]quinoline |

Utilization in Catalyst Design and Ligand Development

The quinoline nucleus is a well-established platform for the development of ligands in coordination chemistry and catalysis. The nitrogen atom in the quinoline ring acts as a Lewis base, capable of coordinating to a wide range of metal centers. The specific substitution pattern of this compound offers unique opportunities for designing novel ligands.

The compound itself can act as a monodentate ligand through its nitrogen atom. More sophisticated bidentate or pincer-type ligands can be synthesized by selectively functionalizing the C2 and C3 positions. For example, the C2-chloro group can be substituted with a phosphine-containing nucleophile to create a P,N-bidentate ligand. Such ligands are highly sought after in transition metal catalysis for reactions like hydrogenation, hydroformylation, and cross-coupling.

Furthermore, the development of catalysts for quinoline synthesis itself is an active area of research, employing systems from gold catalysis to Brønsted acids. rsc.orgnih.govnih.govmdpi.com The functional groups on this compound could be modified to create organocatalysts. For instance, converting the C3-bromo position to an amino or hydroxyl group could introduce hydrogen-bonding capabilities, which are crucial for many organocatalytic transformations.

Development of Chemical Probes and Tools Based on the this compound Structure

Quinoline derivatives are renowned for their photophysical properties and are frequently used as the core structure for fluorescent chemical probes. researchgate.net These probes are designed to detect and image specific analytes, such as metal ions or biologically relevant molecules, through changes in their fluorescence emission. rsc.orgnih.gov The this compound scaffold is a promising starting point for the development of new chemical probes.

The quinoline ring system provides the basic fluorophore. The reactive chloro and bromo substituents at the C2 and C3 positions can be used to attach a receptor unit that selectively binds to the target analyte. This binding event can trigger a change in the electronic structure of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. For example, a receptor for a specific metal ion could be installed at the C2 position. rsc.org Upon binding the metal, a process like chelation-enhanced fluorescence (CHEF) could lead to a significant increase in fluorescence intensity. rsc.org

The development of probes for biological imaging is a particularly exciting application. acs.orgnih.govrsc.org By carefully designing the receptor, probes based on this scaffold could potentially target species like reactive oxygen species or specific proteins within living cells. nih.govrsc.org The lipophilicity of the quinoline core, which can be tuned by the substituents, is also an important factor for cell permeability.

Future Directions in the Synthesis and Reactivity of Polyhalogenated Methoxyquinolines

The synthesis and manipulation of polyhalogenated quinolines like this compound present both challenges and opportunities for future research. A key area of development will be the continued exploration of regioselective functionalization reactions. Developing new catalytic systems that can selectively activate one C-Hal bond in the presence of another is a major goal in synthetic chemistry. This would allow for even more precise control over the construction of complex molecules.

Another future direction is the use of modern synthetic methods, such as photochemical or electrochemical reactions, to modify the quinoline scaffold. Photoredox catalysis, for example, could open up new pathways for radical-based functionalization at the halogenated positions, providing access to novel molecular architectures that are difficult to obtain through traditional methods. rsc.org

Furthermore, there is a need for more efficient and environmentally benign methods for the initial synthesis of these polyhalogenated quinoline building blocks. While classical methods like the Vilsmeier-Haack reaction are effective, developing new strategies that reduce waste and use less hazardous reagents is a continuous effort in green chemistry. nih.gov Investigations into acid-promoted rearrangements and novel annulation strategies could provide new routes to these valuable compounds. mdpi.comacs.org The study of the reactivity of different bromo- and chloro-substituted quinolines will continue to provide fundamental insights into the electronic properties of this important heterocyclic system. researchgate.net

Q & A

Q. What strategies improve regioselectivity in multi-halogenated quinoline synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.